REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.[CH:8]([C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1)=[CH2:9].CC(CC#N)(O)[C:20]#[N:21].[CH3:26]S(C)=O>O>[C:20]([C:7]([C:6]#[N:3])([CH3:26])[CH2:14][C:13]1[CH:16]=[CH:17][C:10]([CH:8]=[CH2:9])=[CH:11][CH:12]=1)#[N:21]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)CC#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pink solid precipitated
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from a mixture of methanol and water
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC1=CC=C(C=C)C=C1)(C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.141 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |